Cas no 1704065-61-1 (3-Bromo-N-cyclopropylbenzenesulfinamide)

3-Bromo-N-cyclopropylbenzenesulfinamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-N-cyclopropylbenzenesulfinamide
- FCH3797951
- AM87830
- 3-Bromo-N-cyclopropylbenzenesulfinamide
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- MDL: MFCD28400245
- インチ: 1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2
- InChIKey: KUTBPYOSTPKUMG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)S(NC1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 208
- トポロジー分子極性表面積: 48.3
3-Bromo-N-cyclopropylbenzenesulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B123405-500mg |
3-Bromo-N-cyclopropylbenzenesulfinamide |
1704065-61-1 | 500mg |
$ 390.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626259-1g |
3-bromo-N-cyclopropylbenzenesulfinamide |
1704065-61-1 | 97% | 1g |
$1520 | 2024-05-24 | |
TRC | B123405-250mg |
3-Bromo-N-cyclopropylbenzenesulfinamide |
1704065-61-1 | 250mg |
$ 235.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626259-1g |
3-bromo-N-cyclopropylbenzenesulfinamide |
1704065-61-1 | 97% | 1g |
$1520 | 2025-02-24 | |
eNovation Chemicals LLC | D626259-1g |
3-bromo-N-cyclopropylbenzenesulfinamide |
1704065-61-1 | 97% | 1g |
$1520 | 2025-02-21 |
3-Bromo-N-cyclopropylbenzenesulfinamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
3-Bromo-N-cyclopropylbenzenesulfinamideに関する追加情報
Comprehensive Overview of 3-Bromo-N-cyclopropylbenzenesulfinamide (CAS 1704065-61-1): Properties, Applications, and Industry Insights
3-Bromo-N-cyclopropylbenzenesulfinamide (CAS 1704065-61-1) is a specialized sulfinamide derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. This compound features a brominated benzene ring coupled with a cyclopropylsulfinamide moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic candidates.
The rise of AI-driven drug design and high-throughput screening has amplified interest in compounds like 3-Bromo-N-cyclopropylbenzenesulfinamide. Its structural adaptability allows for modifications that enhance binding affinity to target proteins, a hot topic in precision medicine. Recent studies highlight its role in optimizing small-molecule libraries, addressing common search queries such as "sulfinamide-based drug leads" or "brominated aromatic compounds in medicinal chemistry."
From a synthetic chemistry perspective, CAS 1704065-61-1 serves as a key building block for cross-coupling reactions, leveraging its bromine substituent for Suzuki-Miyaura or Buchwald-Hartwig transformations. This aligns with industry trends favoring atom-efficient synthesis and green chemistry principles. Laboratories frequently search for "efficient sulfinamide synthesis protocols" or "bromobenzene derivatives applications," underscoring the compound's relevance.
Environmental and regulatory considerations also shape the discourse around 3-Bromo-N-cyclopropylbenzenesulfinamide. With increasing focus on sustainable chemical production, manufacturers are evaluating safer alternatives to traditional halogenated intermediates. This compound's balanced reactivity and stability make it a candidate for eco-friendly synthesis routes, resonating with queries like "green alternatives to brominated intermediates."
In material science, the electrophilic properties of CAS 1704065-61-1 enable its use in designing functional polymers and liquid crystals. Its ability to modify surface properties aligns with nanotechnology trends, particularly in organic electronics and sensor development. Searches for "sulfinamide-based materials" or "brominated aromatic monomers" reflect this interdisciplinary appeal.
Quality control and analytical characterization of 3-Bromo-N-cyclopropylbenzenesulfinamide remain critical topics. Advanced techniques like HPLC-MS and NMR spectroscopy are essential for verifying purity, addressing frequent questions about "sulfinamide compound analysis" or "CAS 1704065-61-1 specification standards." Suppliers emphasizing batch-to-batch consistency gain traction in procurement discussions.
The compound's stability under various storage conditions is another practical concern. Optimal preservation at 2-8°C in anhydrous environments prevents degradation, a detail often searched by logistics professionals handling specialty chemicals. This operational aspect ties into broader conversations about cold chain management for sensitive reagents.
Market analysts note growing procurement of 3-Bromo-N-cyclopropylbenzenesulfinamide by contract research organizations (CROs) and academic institutions. This trend mirrors the expansion of outsourced drug development services, with frequent searches for "reliable sulfinamide suppliers" or "custom synthesis of brominated sulfinamides." Regional production hubs in North America and Asia-Pacific are responding with scaled-up capacities.
Future research directions may explore the compound's utility in catalysis or as a ligand in asymmetric synthesis. Such applications would capitalize on the chiral sulfur center in its structure, potentially answering queries about "sulfinamide catalysts" or "enantioselective synthesis reagents." Patent landscapes suggest increasing IP activity around related derivatives.
In summary, 3-Bromo-N-cyclopropylbenzenesulfinamide (CAS 1704065-61-1) exemplifies the convergence of medicinal chemistry, materials science, and sustainable synthesis. Its multifaceted applications address pressing industry needs while inspiring innovative research pathways across scientific disciplines.
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